N-tert-butyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide
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Overview
Description
2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a dioxino ring fused to a benzimidazole core, and an acetamide group attached to the nitrogen atom. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.
Introduction of the Dioxino Ring: The next step involves the cyclization of the benzimidazole derivative with a suitable diol under dehydrating conditions to form the dioxino ring.
Attachment of the Acetamide Group: Finally, the acetamide group is introduced by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
- 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol
Uniqueness
2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(2-METHYL-2-PROPANYL)ACETAMIDE is unique due to its specific structural features, such as the combination of the dioxino ring and the benzimidazole core, along with the acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H19N3O3 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-tert-butyl-2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)17-14(19)8-18-9-16-10-6-12-13(7-11(10)18)21-5-4-20-12/h6-7,9H,4-5,8H2,1-3H3,(H,17,19) |
InChI Key |
CJDKQBNVADAVKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=NC2=CC3=C(C=C21)OCCO3 |
Origin of Product |
United States |
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